molecular formula C13H12ClF3N2O2 B2643368 2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide CAS No. 2411199-50-1

2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide

Cat. No. B2643368
CAS RN: 2411199-50-1
M. Wt: 320.7
InChI Key: HSGDTRHQWXDAMM-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide involves the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process or enzyme that it targets. For example, inhibition of matrix metalloproteinases may lead to decreased cancer cell invasion and metastasis, while inhibition of acetylcholinesterase may lead to increased levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. However, one limitation is that it may not be effective in all biological systems, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to determine its efficacy and safety in different biological systems and to identify potential side effects. Finally, there is potential for the development of new synthetic methods for this compound that may improve its yield and purity.

Synthesis Methods

The synthesis of 2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and chloroacetyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In addition, it has been studied for its antimicrobial and anti-inflammatory properties.

properties

IUPAC Name

2-chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O2/c14-6-11(20)18-9-5-12(21)19(7-9)10-3-1-2-8(4-10)13(15,16)17/h1-4,9H,5-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGDTRHQWXDAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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